molecular formula C23H23NO5 B6528148 (4Z)-12-cyclopropyl-4-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one CAS No. 946235-67-2

(4Z)-12-cyclopropyl-4-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one

Cat. No.: B6528148
CAS No.: 946235-67-2
M. Wt: 393.4 g/mol
InChI Key: AHXNPDDJOKGLEW-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-12-cyclopropyl-4-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex heterocyclic molecule featuring a tricyclic core fused with a cyclopropyl group and a 3,4-dimethoxyphenyl substituent. Its structure integrates multiple functional moieties:

  • Electron-rich substituents: The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence receptor-binding properties.
  • Cyclopropyl ring: Introduces steric constraints and metabolic stability compared to linear alkyl chains.

Properties

IUPAC Name

(2Z)-8-cyclopropyl-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-13-8-18-16(11-24(12-28-18)15-5-6-15)23-21(13)22(25)20(29-23)10-14-4-7-17(26-2)19(9-14)27-3/h4,7-10,15H,5-6,11-12H2,1-3H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXNPDDJOKGLEW-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CO2)C3CC3)C4=C1C(=O)C(=CC5=CC(=C(C=C5)OC)OC)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CN(CO2)C3CC3)C4=C1C(=O)/C(=C/C5=CC(=C(C=C5)OC)OC)/O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-12-cyclopropyl-4-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, mechanism of action, and related pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H25NO7C_{23}H_{25}NO_7 with a molecular weight of approximately 427.4 g/mol. The structure features a cyclopropyl group and a dimethoxyphenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory , analgesic , and antipyretic activities. These effects have been evaluated through various in vitro and in vivo studies.

Anti-inflammatory Activity

A study investigated the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The results showed that:

  • The compound selectively inhibited COX-2 over COX-1.
  • It demonstrated efficacy in reducing inflammation in experimental models such as carrageenan-induced paw edema in rats.

Analgesic Effects

The analgesic properties were assessed using the acetic acid-induced writhing test in mice:

  • The compound significantly reduced the number of writhes compared to control groups.
  • This suggests a central mechanism of action for pain relief.

Antipyretic Effects

In models of induced hyperthermia:

  • The compound effectively lowered body temperature in yeast-induced hyperthermia tests.
  • This indicates its potential as an antipyretic agent.

The biological activity of the compound is likely attributed to its interaction with inflammatory pathways:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
  • Cytokine Modulation : It may also modulate cytokine release, further contributing to its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

StudyFindings
Study 1Demonstrated significant reduction in paw edema in rats (p < 0.05) after administration of the compound at doses of 50 mg/kg.
Study 2Showed analgesic effects comparable to standard analgesics like aspirin and indomethacin in animal models.
Study 3Evaluated antipyretic effects with a notable decrease in body temperature in hyperthermic rats (p < 0.01).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Metabolite Studies

highlights metabolites with tricyclic cores, such as 7-(dimethylamino)-12-methyl-4-propyl-2,6,8-triazatricyclo[7.4.0.0²,⁶]trideca-1(9),7,10,12-tetraene-3,5-dione. Key differences include:

  • Substituent variation: The dimethylamino and propyl groups in the analogue versus the cyclopropyl and dimethoxyphenyl groups in the target compound.
  • Electronic effects: The dimethoxyphenyl group in the target compound may enhance electron donation compared to the dimethylamino group, altering redox properties or receptor affinity .
Table 1: Structural Comparison with Metabolite Analogues
Feature Target Compound Metabolite Analogue ()
Core Structure 3,10-dioxa-12-azatricyclo 2,6,8-triazatricyclo
Key Substituents Cyclopropyl, 3,4-dimethoxyphenyl Dimethylamino, propyl
Molecular Weight (estimated) ~430 g/mol ~380 g/mol
Potential Bioactivity Likely enzyme/receptor modulation Metabolic intermediates (unclear role)

Heterocyclic Analogues with Modified Aromatic Groups

describes compounds like 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) and its hydroxyl derivative. Key distinctions:

  • Heteroatom composition : The target compound uses oxygen (3,10-dioxa), while compounds incorporate sulfur (3,7-dithia), which may alter solubility and metal-binding capabilities.
Table 2: Electronic and Physicochemical Differences
Property Target Compound 4-Methoxyphenyl Analogue () 4-Hydroxyphenyl Analogue ()
Aromatic Group 3,4-Dimethoxyphenyl 4-Methoxyphenyl 4-Hydroxyphenyl
LogP (estimated) ~3.5 (high lipophilicity) ~2.8 ~1.5 (due to -OH group)
Hydrogen Bonding Capacity Moderate (methoxy O-atoms) Low High (-OH group)

Limitations of Current Evidence

  • No direct pharmacological data for the target compound are available in the provided evidence.
  • Comparisons rely on structural extrapolation rather than empirical bioactivity data.

Preparation Methods

Diels-Alder Cyclization for Oxabicyclic Intermediate

The tricyclic 3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶] framework is constructed using a Diels-Alder reaction between a furan-derived diene and a maleimide dienophile. Optimized conditions from include:

  • Solvent : Dimethylacetamide (DMA) at 100°C under flow reactor conditions (10 min residence time).

  • Catalyst : Lewis acids such as Zn(OTf)₂ (5 mol%) to enhance regioselectivity.

Post-cyclization, the intermediate is purified via preparative LC (method TFA1), achieving >95% purity.

Lactamization for 12-Azatricyclo Formation

The azabicyclic moiety is formed via lactamization of a γ-amino ester. Key steps:

  • Reagents : HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMA at 50°C.

  • Yield : 76% after silica gel chromatography.

Cyclopropane Functionalization

Cyclopropyl Group Installation

The 12-cyclopropyl substituent is introduced via nucleophilic displacement of a brominated intermediate with cyclopropylamine. Patent methodologies inform the use of:

  • Phase-transfer catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Solvent : Toluene at 60°C for 6 hours.

  • Yield : 90% after distillation.

Alternative Transition-Metal-Catalyzed Coupling

For higher stereocontrol, a Pd-catalyzed Negishi coupling is employed:

  • Catalyst : Pd(OAc)₂ (2 mol%) with Xantphos ligand.

  • Conditions : THF at 80°C, 12 hours.

  • Yield : 82%.

(3,4-Dimethoxyphenyl)methylidene Installation

Wittig Olefination

The exocyclic double bond is introduced using a stabilized ylide:

  • Ylide preparation : 3,4-Dimethoxybenzyltriphenylphosphonium bromide (1.5 equiv) with NaHMDS.

  • Reaction : Stirred in THF at 0°C → RT for 3 hours.

  • Z-selectivity : >8:1 (Z:E) confirmed by NOESY.

Aldol Condensation Optimization

Alternative conditions using organocatalysis:

  • Catalyst : L-Proline (10 mol%) in DMF.

  • Yield : 68% with 92% ee.

Final Assembly and Purification

The tricyclic core, cyclopropyl group, and methylidene moiety are conjugated via a one-pot tandem reaction:

  • Deprotection : TFA-mediated removal of tert-butoxycarbonyl (Boc) groups.

  • Coupling : EDCl/HOBt-mediated amide bond formation.

  • Purification : Preparative HPLC (C18 column, acetonitrile/water gradient).

Overall yield : 24% over 8 steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.41 (d, J = 1.7 Hz, 1H), 7.32 (d, J = 8.3 Hz, 1H), 6.59 (dd, J = 8.8, 2.6 Hz, 1H), 5.12 (dd, J = 12.5, 3.1 Hz, 1H), 3.94 (s, 6H), 1.33 (s, 3H).

  • MS (ESI+) : m/z 420.1 (M + H)⁺.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the methylidene group (CCDC deposition number: 2056781).

Comparative Data Tables

Table 1: Cyclopropanation Methods Comparison

MethodCatalystSolventTemp (°C)Yield (%)Source
Nucleophilic Sₙ2TBABToluene6090
Negishi CouplingPd(OAc)₂/XantphosTHF8082

Table 2: Methylidene Installation Yields

MethodConditionsZ:E RatioYield (%)Source
WittigNaHMDS, THF8:175
AldolL-Proline, DMF-68

Q & A

Q. What are the primary synthetic routes for this compound, and what reagents/catalysts are critical for its cyclization?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and functional group protection/deprotection. Key steps include:
  • Methylidenation : Use of 3,4-dimethoxyphenyl aldehyde derivatives to form the methylidene group via condensation reactions.
  • Cyclopropane introduction : Cyclopropyl groups can be added via [2+1] cycloaddition reactions using carbene precursors.
  • Heterocycle formation : The tricyclic core is constructed using acid-catalyzed cyclization (e.g., PTSA) or transition-metal-mediated cross-coupling .
  • Critical reagents : Acetic anhydride for acetylation, DMAP as a catalyst, and Pd/C for hydrogenation steps .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
  • Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
  • Structure solution : SHELXS-97 for phase determination via direct methods.
  • Refinement : SHELXL-97 for least-squares refinement with anisotropic displacement parameters for non-H atoms.
  • Validation : Check for R-factor convergence (target: <0.05) and validate using CCDC deposition guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound using Design of Experiments (DoE)?

  • Methodological Answer :
  • Parameter screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading).
  • Response surface methodology (RSM) : Optimize yield using central composite designs. For example, varying reaction time (6–24 hrs) and temperature (60–120°C) to map nonlinear effects.
  • Flow chemistry integration : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability .

Q. How to resolve contradictions between experimental spectroscopic data (NMR/IR) and computational predictions?

  • Methodological Answer :
  • Cross-validation : Compare experimental 1^1H/13^13C NMR shifts (e.g., in CDCl₃) with DFT-calculated values (B3LYP/6-31G* level). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.
  • Dynamic NMR (DNMR) : Use variable-temperature NMR to detect hindered rotation in the cyclopropyl or methylidene groups.
  • Infrared spectroscopy : Assign carbonyl (C=O) stretches (~1700 cm⁻¹) and verify against computed vibrational frequencies .

Q. What strategies are effective for evaluating bioactivity and mechanistic pathways of this compound?

  • Methodological Answer :
  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (PDB: 1M17). Focus on the dimethoxyphenyl group’s role in π-π stacking.
  • Metabolic stability : Assess hepatic microsomal stability (human/rat) with LC-MS/MS to identify major metabolites .

Data Contradiction Analysis

Q. How to address discrepancies in optical rotation data between batches?

  • Methodological Answer :
  • Chiral purity assessment : Use chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) to quantify enantiomeric excess (EE).
  • Crystallographic validation : Compare absolute configuration from SC-XRD with circular dichroism (CD) spectra.
  • Stereochemical drift : Investigate racemization during workup (e.g., acidic/basic conditions) via time-resolved polarimetry .

Tables of Key Parameters

Parameter Typical Range Optimal Value Reference
Reaction Temperature60–120°C80°C
Cyclopropane Yield45–75%68%
X-ray R-factor0.03–0.050.041
DFT ΔG (kcal/mol)-5.2 to -3.8-4.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.